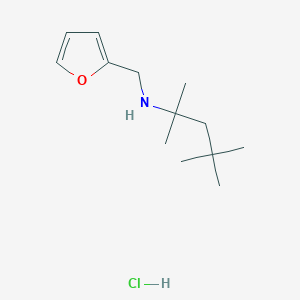![molecular formula C19H13IN2 B5282604 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B5282604.png)
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core and the 4-iodophenyl group.
Coupling Reaction: The 4-iodophenyl group is coupled with the indole core using a palladium-catalyzed Heck reaction.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve scaling up the synthesis process using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products .
Wissenschaftliche Forschungsanwendungen
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole can be compared with other indole derivatives, such as:
1-[(Z)-2-(4-bromophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a bromine atom instead of iodine.
1-[(Z)-2-(4-chlorophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a chlorine atom instead of iodine.
1-[(Z)-2-(4-fluorophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a fluorine atom instead of iodine
Eigenschaften
IUPAC Name |
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2/c20-14-8-5-13(6-9-14)7-10-18-19-16(11-12-21-18)15-3-1-2-4-17(15)22-19/h1-12,22H/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCZKPRCQOSKFE-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=CC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)/C=C\C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-5-ETHYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE](/img/structure/B5282527.png)
![(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B5282529.png)
![7-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5282540.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5282555.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5282561.png)
![3-(benzylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5282566.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5282567.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide](/img/structure/B5282570.png)
![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5282578.png)
![2-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5282594.png)
![N-methyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]-N-(1-pyridin-2-ylethyl)acetamide](/img/structure/B5282605.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5282613.png)

![4-methoxy-N-(2-[5-(2-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5282624.png)
